methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiazole ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of acetylenic ketones with hydrazines.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The pyrazole and thiazole rings are then coupled through an acylation reaction using appropriate acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: A simpler pyrazole derivative with similar structural features.
2-Acetylamino-5-isopropylthiazole: A thiazole derivative with similar functional groups.
Uniqueness
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combined pyrazole and thiazole rings, which confer distinct chemical and biological properties. Its multifunctional nature allows it to interact with a variety of biological targets, making it a versatile compound in scientific research .
Biological Activity
Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound that combines the structural motifs of pyrazoles and thiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a thiazole ring, which is often associated with various pharmacological effects, and a pyrazole moiety that enhances its biological profile.
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The presence of the pyrazole group in this compound may enhance its efficacy. A study indicated that thiazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspase activation .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Thiazole A | A549 (Lung) | 5.6 | Apoptosis induction |
Thiazole B | MCF7 (Breast) | 2.3 | Bcl-2 inhibition |
Methyl 2-{...} | HeLa (Cervical) | TBD | TBD |
Antimicrobial Activity
Pyrazoles are also noted for their antimicrobial properties. Studies have reported that various pyrazole derivatives exhibit activity against bacteria and fungi. The specific structure of this compound suggests potential antibacterial activity due to the electron-donating groups present in its structure which may interact with microbial cell membranes .
Table 2: Antimicrobial Activity of Pyrazole Compounds
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
Pyrazole C | E. coli | 15 |
Pyrazole D | S. aureus | 20 |
Methyl 2-{...} | TBD | TBD |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects can be attributed to the thiazole component, which has been shown to inhibit pro-inflammatory cytokines. In vitro studies suggest that similar compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a possible therapeutic application in inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : By modulating apoptotic pathways, it may promote cell death in cancer cells.
- Cytokine Modulation : The compound may inhibit the production of inflammatory cytokines.
- Membrane Disruption : Its structure suggests potential interactions with bacterial membranes leading to antimicrobial effects.
Case Studies
A recent study investigated a series of thiazole-pyrazole hybrids for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value significantly lower than doxorubicin against breast cancer cells, demonstrating enhanced efficacy due to structural modifications involving both thiazole and pyrazole moieties .
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O3S/c1-12(2)19-18(20(27)28-5)23-21(29-19)22-17(26)11-16-13(3)24-25(14(16)4)15-9-7-6-8-10-15/h6-10,12H,11H2,1-5H3,(H,22,23,26) |
InChI Key |
IYXXGIHZJNTEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
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